

A Researcher's Guide to Oleylamine: Commercial Sources, Purity Grades, and Analytical Protocols

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Compound of Interest

Compound Name: *Oleylamine*

Cat. No.: *B085491*

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For researchers, scientists, and drug development professionals, the quality of reagents is paramount to achieving reliable and reproducible results. **Oleylamine**, a versatile C18 unsaturated fatty amine, is a critical component in numerous research applications, particularly in the synthesis of nanoparticles and the development of drug delivery systems. However, the purity of commercially available **oleylamine** can vary significantly, impacting experimental outcomes. This in-depth technical guide provides a comprehensive overview of commercial sources, purity grades, and detailed analytical protocols to assess the quality of **oleylamine** for research purposes.

Commercial Availability and Purity Grades of Oleylamine

Oleylamine is available from various chemical suppliers in a range of purity grades, each with its own set of specifications and potential impurities. The choice of grade is often a trade-off between cost and the stringency of the research application. Technical grade **oleylamine**, typically around 70% purity, is a cost-effective option for applications where high purity is not critical.^{[1][2]} For more sensitive applications, such as the synthesis of monodisperse nanoparticles or in drug delivery formulations, higher purity grades are recommended.

The most common impurities found in commercial **oleylamine** include its trans-isomer, elaidylamine, as well as saturated amines like octadecylamine and other long-chain amines

with varying lengths.[3][4] Oxygen-containing impurities can also be present.[5] The presence and concentration of these impurities can significantly influence the physicochemical properties of **oleylamine** and its performance in various applications.[3]

For researchers requiring the highest purity, some suppliers offer custom synthesis services. Additionally, purification of technical grade **oleylamine** can be performed in the laboratory to remove impurities.[6][7][8]

A summary of common commercial sources and their available purity grades is presented in the table below.

Supplier	Available Purity Grades	Key Impurities Noted in Literature
Sigma-Aldrich	Technical Grade (~70%), ≥98%	Elaidylamine (trans-isomer), Octadecylamine, other long-chain amines, oxygen-containing impurities[1][3][5]
Strem Chemicals	min. 95%	Elaidylamine (trans-isomer)[6]
Biofargo	95% (GC)	Other long-chain fatty amines
Nanochemazone	≥95%, ≥98%, ≥99%, ≥99.9%	General impurities are mentioned but not specified.
Silver Fern Chemical	≥98%	General impurities are mentioned but not specified.
FUJIFILM Wako Pure Chemical	Not specified, for synthesis	General impurities are mentioned but not specified.
Otto Chemie Pvt. Ltd.	98%+	General impurities are mentioned but not specified.
Sichuan Tianyu Oleochemical Co., Ltd.	99%	General impurities are mentioned but not specified.

Experimental Protocols for Purity Assessment

Accurate determination of **oleylamine** purity is crucial for ensuring the reproducibility of experimental results. The following section provides detailed methodologies for key analytical techniques used to identify and quantify impurities in **oleylamine**.

Purification of Technical Grade Oleylamine

A multi-step procedure can be employed to purify technical grade **oleylamine**, significantly reducing the levels of impurities.^{[6][7][8]}

Materials:

- Technical grade **oleylamine**
- Ethyl ether
- Acetonitrile
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution (aqueous)
- Metallic Sodium
- 3 Å molecular sieves
- Round-bottom flasks, separatory funnel, distillation apparatus, magnetic stirrer, heating mantle

Procedure:

- Precipitation of **Oleylamine** Hydrochloride:
 - In a fume hood, dissolve the technical grade **oleylamine** in ethyl ether in a round-bottom flask.
 - While stirring vigorously, slowly add concentrated HCl dropwise to the solution. This will precipitate **oleylamine** hydrochloride as a white solid.^[7]
- Filtration and Washing:

- Filter the **oleylamine** hydrochloride precipitate and wash it with acetonitrile to remove impurities.[\[7\]](#)
- Neutralization:
 - Suspend the **oleylamine** hydrochloride in distilled water and neutralize it with an aqueous NaOH solution to regenerate the free **oleylamine**.
- Extraction and Drying:
 - Extract the **oleylamine** into an organic solvent like ethyl ether.
 - Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
- Vacuum Distillation:
 - Remove the solvent under reduced pressure.
 - Perform a vacuum distillation of the crude **oleylamine** over metallic sodium to remove residual water and other impurities.[\[6\]](#)
- Drying:
 - Store the purified **oleylamine** over activated 3 Å molecular sieves to ensure it remains anhydrous.[\[6\]](#)

Analytical Techniques for Purity Verification

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the composition of **oleylamine**.[\[9\]](#)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[\[9\]](#)

- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).[9]

Sample Preparation:

- Prepare a 1 mg/mL solution of the **oleyamine** sample in a suitable solvent like dichloromethane or hexane.

GC-MS Parameters:

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
- Inlet Temperature: 250°C.[9]
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Hold: Maintain 280°C for 5 minutes.[9]
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
 - Source Temperature: 230°C.[9]
 - Quadrupole Temperature: 150°C.[9]
 - Scan Range: m/z 40-400.[9]

Data Analysis:

- Identify the peaks corresponding to **oleyamine** and its impurities based on their retention times and mass spectra.
- Quantify the purity by calculating the relative peak area percentages.

2. Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Isomer Ratio Determination

^1H NMR spectroscopy is an excellent method for determining the ratio of cis (**oleylamine**) to trans (elaidylamine) isomers.[6][10][11]

Instrumentation:

- NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 10-20 mg of the **oleylamine** sample in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d6 (DMSO-d_6).

^1H NMR Parameters:

- Acquire the ^1H NMR spectrum using standard parameters.
- The olefinic protons of the cis and trans isomers will appear at distinct chemical shifts. The olefinic protons of the cis isomer typically appear as a multiplet around 5.35 ppm, while those of the trans isomer are shifted slightly downfield.

Data Analysis:

- Integrate the signals corresponding to the olefinic protons of both the cis and trans isomers.
- The ratio of the integration values will give the relative abundance of each isomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Impurity Identification

FTIR spectroscopy can be used to identify the presence of the trans-isomer and other functional group impurities.[6][12][13]

Instrumentation:

- FTIR spectrometer.

Sample Preparation:

- A small drop of the liquid **oleylamine** sample can be placed directly on the ATR crystal or between two KBr plates.

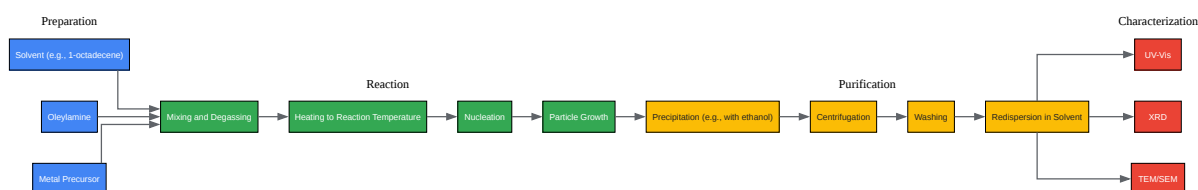
FTIR Analysis:

- Acquire the FTIR spectrum over the range of 4000-400 cm^{-1} .
- The presence of a peak around 966 cm^{-1} is characteristic of the C-H out-of-plane bending vibration of the trans double bond in elaidylamine.[6]
- The C-H stretching vibration of the cis double bond in **oleylamine** appears around 3005 cm^{-1} . [6]
- Other impurities, such as amides or carboxylic acids, will show characteristic peaks for C=O and O-H stretching vibrations.

Visualizing Workflows and Pathways

Experimental Workflow for Nanoparticle Synthesis

Oleylamine is widely used as a solvent, reducing agent, and capping agent in the synthesis of various nanoparticles.[2][14][15][16][17] A general workflow for the synthesis of metal nanoparticles using **oleylamine** is depicted below.



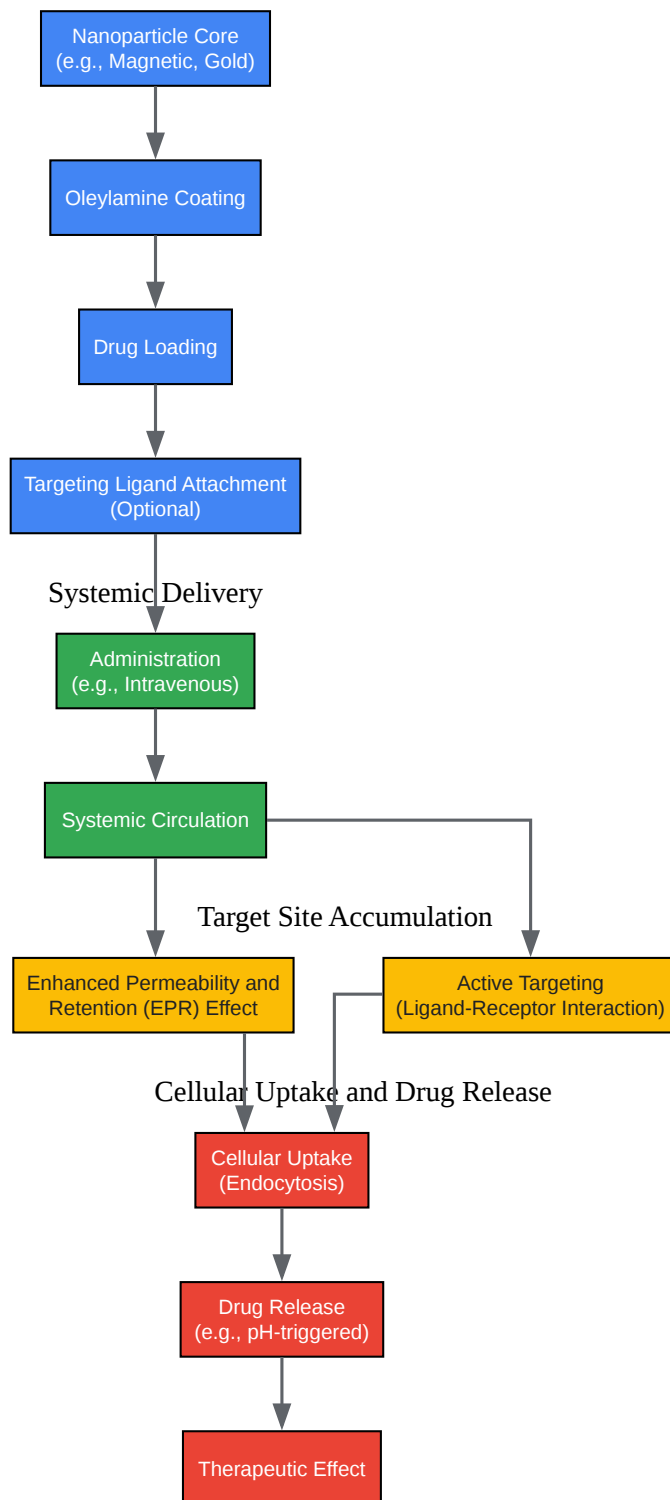
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Caption: General workflow for the synthesis of metal nanoparticles using **oleylamine**.

Conceptual Workflow for Oleylamine-Functionalized Nanoparticles in Drug Delivery

Oleylamine-coated nanoparticles are being explored for various biomedical applications, including drug delivery.^{[18][19]} The **oleylamine** serves as a hydrophobic capping agent, which can be further functionalized for targeted delivery.

Nanoparticle Formulation

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